Chemical Characterization of (+)-Benzoylchelidonine: A Technical Guide
Chemical Characterization of (+)-Benzoylchelidonine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Benzoylchelidonine, a derivative of the natural benzophenanthridine alkaloid (+)-chelidonine, is a compound of interest for further investigation due to the diverse biological activities associated with its parent compound. This technical guide provides a comprehensive overview of the anticipated chemical characterization of (+)-Benzoylchelidonine. Due to the limited availability of direct experimental data for this specific derivative, this guide outlines the expected physicochemical properties, spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), and crystallographic information based on the known characteristics of the chelidonine scaffold and the benzoyl functional group. Furthermore, detailed experimental protocols for the synthesis, purification, and characterization of (+)-Benzoylchelidonine are provided, alongside a discussion of the known signaling pathways of its parent alkaloid, (+)-chelidonine. This document serves as a foundational resource for researchers embarking on the synthesis and evaluation of this novel compound.
Introduction
(+)-Chelidonine is a major benzophenanthridine alkaloid isolated from the greater celandine (Chelidonium majus L.), a plant with a long history in traditional medicine. Chelidonine and related alkaloids exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. The derivatization of natural products, such as the benzoylation of (+)-chelidonine to form (+)-Benzoylchelidonine, is a common strategy in drug discovery to modulate pharmacokinetic and pharmacodynamic properties. This guide provides a projected chemical profile of (+)-Benzoylchelidonine to facilitate its synthesis and characterization.
Physicochemical Properties (Predicted)
The introduction of a benzoyl group to the chelidonine structure is expected to alter its physicochemical properties. The following table summarizes the predicted properties of (+)-Benzoylchelidonine.
| Property | Predicted Value/Information |
| Molecular Formula | C₂₇H₂₃NO₆ |
| Molecular Weight | 457.48 g/mol |
| Appearance | Expected to be a crystalline solid |
| Solubility | Predicted to have decreased aqueous solubility and increased solubility in organic solvents (e.g., DMSO, DMF, Chloroform, Ethyl Acetate) compared to (+)-chelidonine. |
| Melting Point | Expected to be higher than that of (+)-chelidonine due to increased molecular weight and potential for altered crystal packing. |
| Chirality | Contains stereocenters; the specific rotation would need to be determined experimentally. |
Spectroscopic Data (Predicted)
The following tables outline the predicted spectroscopic data for (+)-Benzoylchelidonine, based on the known spectral features of the chelidonine core and the benzoyl moiety.
¹H NMR Spectroscopy (Predicted)
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.1-7.9 | d | 2H | Protons ortho to C=O on benzoyl group |
| ~7.6-7.4 | m | 3H | Protons meta and para to C=O on benzoyl group |
| ~6.7-6.9 | m | 4H | Aromatic protons on the chelidonine core |
| ~5.9 | s | 2H | -O-CH₂-O- |
| ~5.5-5.7 | d | 1H | Proton on the carbon bearing the benzoyl ester |
| ~4.0-3.0 | m | - | Other aliphatic protons on the chelidonine core |
| ~2.5 | s | 3H | N-CH₃ |
¹³C NMR Spectroscopy (Predicted)
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~165-167 | C=O (benzoyl ester) |
| ~147-148 | Aromatic carbons attached to oxygen (chelidonine) |
| ~133-134 | Aromatic CH (para on benzoyl) |
| ~130-131 | Quaternary aromatic carbon (ipso on benzoyl) |
| ~129-130 | Aromatic CH (ortho on benzoyl) |
| ~128-129 | Aromatic CH (meta on benzoyl) |
| ~100-125 | Other aromatic and olefinic carbons (chelidonine) |
| ~101 | -O-CH₂-O- |
| ~70-80 | Carbon bearing the benzoyl ester |
| ~20-60 | Other aliphatic carbons (chelidonine) |
| ~43 | N-CH₃ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1720 | Strong | C=O stretch (benzoyl ester) |
| ~1600, ~1450 | Medium-Strong | Aromatic C=C stretch |
| ~1270, ~1100 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS) (Predicted)
| m/z | Ion | Fragmentation Pathway |
| 458.15 | [M+H]⁺ | Protonated molecular ion |
| 457.14 | [M]⁺ | Molecular ion |
| 352.12 | [M - C₇H₅O]⁺ | Loss of the benzoyl group |
| 105.03 | [C₇H₅O]⁺ | Benzoyl cation |
Experimental Protocols
Synthesis of (+)-Benzoylchelidonine
This protocol describes a general method for the benzoylation of (+)-chelidonine using benzoyl chloride.
Materials:
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(+)-Chelidonine
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Benzoyl chloride
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Pyridine (anhydrous)
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Dichloromethane (DCM, anhydrous)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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Dissolve (+)-chelidonine (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
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Add anhydrous pyridine (2-3 equivalents) to the solution.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add benzoyl chloride (1.2-1.5 equivalents) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (+)-Benzoylchelidonine.
Characterization Methods
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NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended to confirm the molecular formula.
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Infrared Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer.
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Crystallography: Single crystals of sufficient quality can be grown (e.g., by slow evaporation from a suitable solvent system) and analyzed by X-ray diffraction to determine the three-dimensional structure.
Signaling Pathways and Biological Activity (of the Parent Compound)
While the specific biological activities of (+)-Benzoylchelidonine are yet to be determined, the parent compound, (+)-chelidonine, has been reported to modulate several signaling pathways. It is important to note that the addition of a benzoyl group can significantly alter the biological profile of the molecule.
(+)-Chelidonine has been shown to exhibit cytotoxic effects in various cancer cell lines.[1] Its mechanisms of action are believed to involve:
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Induction of Apoptosis: Chelidonine can induce programmed cell death.[1]
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Cell Cycle Arrest: It has been observed to cause cell cycle arrest at different phases.
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Inhibition of Tubulin Polymerization: Chelidonine can interfere with microtubule dynamics, which is crucial for cell division.
The following diagram illustrates a simplified potential workflow for investigating the biological activity of newly synthesized (+)-Benzoylchelidonine.
Caption: Workflow for the synthesis, characterization, and biological screening of (+)-Benzoylchelidonine.
The following diagram illustrates a simplified representation of a potential apoptosis induction pathway that could be investigated for (+)-Benzoylchelidonine, based on the known activity of related alkaloids.
Caption: A simplified intrinsic apoptosis pathway for investigation with (+)-Benzoylchelidonine.
Conclusion
This technical guide provides a predictive but comprehensive framework for the chemical characterization of (+)-Benzoylchelidonine. The provided spectroscopic data predictions, experimental protocols, and overview of the parent compound's biological activities are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development. Experimental validation of the data presented herein is essential for the definitive characterization of this novel compound.
